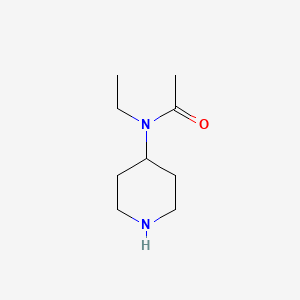

N-Ethyl-N-(piperidin-4-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-piperidin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-11(8(2)12)9-4-6-10-7-5-9/h9-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCERHFVIXWVCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNCC1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301867 | |

| Record name | N-Ethyl-N-4-piperidinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139062-99-0 | |

| Record name | N-Ethyl-N-4-piperidinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139062-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-4-piperidinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl N Piperidin 4 Yl Acetamide

Classical Synthetic Routes and Reaction Mechanisms

Classical approaches to the synthesis of N-Ethyl-N-(piperidin-4-yl)acetamide typically involve the construction of the core piperidine (B6355638) structure followed by functionalization at the nitrogen and the 4-position. These routes often rely on well-established reactions in organic chemistry.

Multistep Synthesis from Piperidine Precursors

A common and versatile method for preparing this compound involves a multistep sequence starting from readily available piperidine derivatives. One such precursor is 4-aminopiperidine (B84694) or its protected forms. A plausible synthetic pathway can be envisioned through two primary disconnection approaches: one involving initial N-ethylation followed by acetylation, and the other involving initial N-acetylation followed by ethylation.

Alternatively, a route starting from N-acetyl-4-piperidone can be employed. This involves a reductive amination reaction with ethylamine (B1201723), which simultaneously introduces the ethyl group at the 4-amino position. Subsequent reduction of the piperidone carbonyl group and final N-ethylation would lead to the target molecule.

A key intermediate in many of these routes is a protected 4-aminopiperidine derivative, such as N-Boc-4-aminopiperidine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, allowing for selective functionalization at the 4-amino position. The synthesis often commences with the reductive amination of N-Boc-4-piperidinone with an appropriate amine. Current time information in Bangalore, IN.

Table 1: Potential Multistep Synthetic Routes

| Starting Material | Key Intermediates | Key Reactions |

| 4-Aminopiperidine | N-Ethyl-4-aminopiperidine, N-Acetyl-4-aminopiperidine | N-Alkylation, N-Acetylation |

| N-Acetyl-4-piperidone | N-Acetyl-N-ethyl-4-aminopiperidine | Reductive Amination |

| N-Boc-4-piperidinone | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | Reductive Amination, Acetylation, Deprotection, N-Ethylation |

Amidation Reactions and N-Alkylation Strategies

Amidation and N-alkylation are fundamental reactions in the synthesis of this compound.

Amidation Reactions: The acetamide (B32628) group is typically introduced via an amidation reaction. This can be achieved by reacting a suitable 4-aminopiperidine precursor with an acetylating agent. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct (acetic acid or hydrochloric acid). The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group. youtube.com When using acetic anhydride, the reaction with an amine leads to the formation of the desired amide and an acetate (B1210297) salt of the amine. nih.gov

N-Alkylation Strategies: The ethyl group on the piperidine nitrogen can be introduced through N-alkylation. This is a classic nucleophilic substitution reaction where a piperidine derivative acts as the nucleophile, and an ethylating agent, such as ethyl iodide or ethyl bromide, serves as the electrophile. researchgate.net The reaction is often performed in a polar aprotic solvent like acetonitrile (B52724) or DMF, and a base such as potassium carbonate may be added to scavenge the acid formed during the reaction. researchgate.net Reductive amination is another powerful method for N-alkylation, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent. youtube.com For instance, reacting a 4-acetamidopiperidine (B1270075) with acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield the N-ethylated product.

Table 2: Common Reagents for Amidation and N-Alkylation

| Reaction | Reagents | Typical Conditions |

| N-Acetylation | Acetic anhydride, Acetyl chloride | Base (e.g., triethylamine), Aprotic solvent (e.g., dichloromethane), 0°C to room temperature |

| N-Ethylation | Ethyl iodide, Ethyl bromide, Diethyl sulfate | Base (e.g., K2CO3), Polar aprotic solvent (e.g., acetonitrile, DMF), Room temperature or heating |

| Reductive Amination | Acetaldehyde, Reducing agent (e.g., NaBH(OAc)3, NaBH3CN) | Acid catalyst (e.g., acetic acid), Solvent (e.g., methanol, dichloroethane) |

Advanced Synthetic Approaches and Chemo-Enzymatic Methods

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods.

Stereoselective Synthesis and Chiral Resolution Techniques

If the piperidine ring is substituted in a way that creates a chiral center, stereoselective synthesis or chiral resolution becomes crucial for obtaining enantiomerically pure compounds. While this compound itself is achiral, derivatives with substituents at other positions on the piperidine ring could be chiral.

Stereoselective Synthesis: Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved using chiral catalysts, auxiliaries, or reagents. For instance, the asymmetric reduction of a suitable pyridinium (B92312) salt can lead to enantioenriched piperidines. nih.gov Gold-catalyzed cyclization reactions have also been developed for the modular and stereoselective synthesis of substituted piperidin-4-ols, which can be precursors to functionalized piperidines. nih.gov

Chiral Resolution: Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. wikipedia.org These diastereomers, having different physical properties, can then be separated by crystallization. wikipedia.org Another technique is chiral chromatography, which utilizes a chiral stationary phase (CSP) to separate enantiomers. nih.gov High-performance liquid chromatography (HPLC) with a chiral column is a powerful tool for both analytical and preparative-scale resolution of chiral piperidine derivatives. nih.gov

Sustainable Chemistry and Green Synthesis Initiatives

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact.

For the synthesis of piperidine derivatives, green approaches include the use of environmentally benign solvents, catalysts, and reaction conditions. Water is an ideal green solvent, and efforts have been made to perform reactions like reductive amination in aqueous media. ajchem-a.com The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green chemistry. ajchem-a.com For example, ceria (CeO2) has been shown to be a reusable heterogeneous catalyst for the synthesis of N-alkyl amides from nitriles and amines. researchgate.net

Enzymatic or chemo-enzymatic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Lipases, for example, can be used as biocatalysts for the formation of amide bonds from carboxylic acids and amines in greener solvents like cyclopentyl methyl ether. nih.gov Such methods operate under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity.

Purification and Isolation Techniques in Organic Synthesis

After the synthesis, the desired product, this compound, must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and residual reagents.

Common purification techniques for piperidine derivatives include:

Extraction: An initial workup procedure often involves liquid-liquid extraction to separate the product from inorganic salts and other water-soluble impurities. The choice of solvent is crucial for efficient extraction.

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. chemrevlett.com The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. googleapis.com For piperidine derivatives, which are often basic, they can be converted to their hydrochloride or other salts, which may have better crystallization properties. google.com

Chromatography: Column chromatography is widely used for the purification of organic compounds. researchgate.net Silica gel is a common stationary phase for the purification of piperidine derivatives. A suitable eluent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate or methanol), is used to separate the components based on their polarity. researchgate.net Thin-layer chromatography (TLC) is used to monitor the progress of the purification. researchgate.net High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification, offering higher resolution. sielc.com

Table 3: Common Purification Techniques

| Technique | Principle | Application |

| Extraction | Differential solubility of the compound in two immiscible liquid phases. | Initial workup to remove salts and polar impurities. |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid products. Can be used for salts of the target compound. |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Separation of the product from byproducts and unreacted starting materials. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a mobile and a stationary phase. | Analytical purity determination and preparative purification. |

Structure Activity Relationship Sar Studies of N Ethyl N Piperidin 4 Yl Acetamide Analogs

Design Principles for N-Ethyl-N-(piperidin-4-yl)acetamide Derivatives

The design of novel derivatives of this compound is guided by established principles of medicinal chemistry. These principles focus on modifying the core structure to enhance affinity for biological targets and improve pharmacological properties.

Substituent Effects on the Piperidine (B6355638) Ring and Acetamide (B32628) Moiety

Modifications to both the piperidine ring and the N-ethylacetamide side chain have profound effects on the activity of these analogs.

Piperidine Ring Substitutions: The piperidine ring is a common scaffold in many pharmaceuticals. mdpi.com Its substitution can significantly alter a molecule's binding affinity and selectivity. For instance, in analogs of fentanyl, a related N-acylpiperidine, the introduction of a methyl group at the 3-position of the piperidine ring can influence analgesic activity. nih.gov Studies on other piperidine-containing molecules, such as the aromatase inhibitor rogletimide, show that adding alkyl groups at the C-5 position can enhance inhibitory potency. nih.gov Specifically, an octyl group at this position was found to be particularly effective. nih.gov The nature and position of substituents are critical; for example, in some series, adding substituents to the piperidine ring can lead to the formation of different product types, such as amidine complexes in the presence of zinc(II). rsc.org

Acetamide Moiety Modifications: The acetamide portion of the molecule is also a critical determinant of activity. The length of the alkyl chain on the nitrogen atom can influence potency in related compound classes. For example, in synthetic cathinones, which are β-keto amphetamine derivatives, the potency of dopamine (B1211576) uptake inhibition shows an inverted U-shape relationship with the length of the N-alkyl chain. url.edunih.gov Potency increases as the chain is elongated from methyl to propyl, but then decreases with further extension to butyl and pentyl groups. nih.gov This suggests an optimal size for the substituent to fit within the binding pocket of the target protein. Furthermore, replacing the N-ethyl group with other functionalities can drastically alter the compound's profile.

The following table summarizes the effects of various substitutions on related piperidine structures:

| Parent Compound Class | Substitution Site | Substituent | Observed Effect on Activity | Reference |

| Fentanyl Analogs | Piperidine Ring (3-position) | Methyl | Influences analgesic activity | nih.gov |

| Rogletimide | Piperidine Ring (5-position) | Methyl | Increased inhibitory potency | nih.gov |

| Rogletimide | Piperidine Ring (5-position) | Octyl | High inhibitory activity | nih.gov |

| N-Alkyl Cathinones | N-Alkyl Side Chain | Propyl (vs. Methyl) | Increased dopamine uptake inhibition | nih.gov |

| N-Alkyl Cathinones | N-Alkyl Side Chain | Pentyl (vs. Propyl) | Decreased dopamine uptake inhibition | nih.gov |

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional shape (conformation) and stereochemistry of this compound analogs are crucial for their interaction with biological targets. The piperidine ring typically adopts a chair conformation. researchgate.net The orientation of substituents on this ring—either axial (pointing up or down) or equatorial (pointing out to the side)—can have a major impact on biological activity.

For example, in studies of the aromatase inhibitor rogletimide, the molecule was found to be most active when the 4-pyridyl group was in an axial position. nih.gov This orientation is thought to mimic the axial C-19 methyl group of the natural substrate, androstenedione, allowing it to bind effectively to the enzyme's heme component. nih.gov Diastereomers with the pyridyl ring in an equatorial position showed significantly lower potency. nih.gov Similarly, theoretical studies on N-ethyl,N-methylacetamide indicate a strong preference for specific conformations, with the methyl part of the N-ethyl group positioned nearly perpendicular to the plane of the other heavy atoms. researchgate.net This preference is influenced by a combination of steric hindrance and electronic effects like hyperconjugation. researchgate.net The rotation around the amide bond (C-N) is also a key factor, with a significant energy barrier between different rotamers (Z and E isomers), which can affect how the molecule presents itself to its binding partner. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. This approach is essential for predicting the potency of new derivatives and for understanding the key physicochemical properties that drive their effects.

Computational Approaches to SAR Prediction

Various computational methods are employed to build predictive QSAR models for piperidine-containing compounds. These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to derive a mathematical equation that can predict activity.

In one study on piperidine-based inhibitors, a 2D-QSAR equation was developed that linked inhibitory activity to six specific descriptors: Nitrogens Count, SdssCcount, SssOE-Index, T_2_2_7, ChiV6chain, and SssCH2E-Index. elsevierpure.comnih.gov This model was then used to predict the IC50 values of 83 newly designed derivatives. elsevierpure.comnih.gov In another project, a group-based QSAR (GQSAR) model was successfully developed for piperidine-derived compounds that inhibit the p53–HDM2 interaction, a key target in cancer therapy. researchgate.net For a series of influenza A virus inhibitors based on an acetamide scaffold, both multilinear regression (MLR) and artificial neural network (ANN) techniques were used to build robust 2D-QSAR models. semanticscholar.org These computational strategies are often complemented by molecular docking and molecular dynamics simulations to provide a more detailed picture of the ligand-receptor interactions. researchgate.netresearchgate.net

Ligand-Based and Structure-Based Design Principles

Drug design strategies for this compound analogs can be broadly categorized as either ligand-based or structure-based.

Ligand-based design is used when the 3D structure of the biological target is unknown. This approach relies on the information from a set of known active molecules. By analyzing the common structural features and properties of these ligands, a pharmacophore model can be constructed. nih.gov QSAR models, as described above, are a primary tool in ligand-based design. mdpi.com

Structure-based design , conversely, is applicable when the 3D structure of the target protein has been determined (e.g., through X-ray crystallography or cryo-EM). This allows for the use of computational techniques like molecular docking, where potential drug molecules are virtually fitted into the target's binding site to predict their binding affinity and orientation. researchgate.netnih.gov This method helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. semanticscholar.org For example, docking studies on piperidine-based compounds have revealed key interactions with specific amino acid residues in the target's active site. nih.gov

Explorations of Pharmacophore Models for Related Structures

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. For piperidine-containing compounds, several key pharmacophoric features have been identified.

A common pharmacophore model for this class of ligands includes a central basic nitrogen atom (within the piperidine ring), which is typically protonated at physiological pH, and two hydrophobic regions. nih.gov The distance and relative orientation between these features are critical for potent and selective binding. nih.gov For instance, the first pharmacophore model for sigma-1 (S1R) receptor ligands proposed two hydrophobic pockets connected by a central, positively ionizable group. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that visualize the favorable and unfavorable regions for different properties (e.g., steric, electrostatic) around the aligned molecules. These maps essentially serve as detailed pharmacophore models. semanticscholar.orgresearchgate.net Studies have shown that for various piperidine and acetamide derivatives, electrostatic fields, hydrophobic fields, and hydrogen bond acceptor features contribute significantly to their biological activity. researchgate.net These models provide a valuable guide for designing new, more potent compounds by indicating where to add or remove specific functional groups to enhance target interaction.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the chemical compound This compound concerning its biological target identification and mechanistic elucidation.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline. The required information for the following sections and subsections does not appear in published research:

Biological Target Identification and Mechanistic Elucidation of N Ethyl N Piperidin 4 Yl Acetamide

High-Throughput Screening (HTS) and Phenotypic Screening Approaches for Target Discovery

While searches yield information on structurally related but more complex molecules, such as fentanyl analogues that share a piperidine (B6355638) core, extrapolating their biological activities to N-Ethyl-N-(piperidin-4-yl)acetamide would be scientifically unfounded. The specific substitutions on the piperidine nitrogen and the acetamide (B32628) group are critical determinants of biological activity, and in the absence of direct studies on the requested compound, no credible data can be presented. There are no available studies detailing its receptor binding affinities, enzyme inhibition profiles, effects on cellular signaling, or its use in screening campaigns.

Omics-Based Methodologies for Target Deconvolution (e.g., Proteomics, Metabolomics in research models)

The direct application of omics-based methodologies for the specific purpose of biological target deconvolution of this compound is not extensively documented in publicly available research. However, the role and biological context of this compound, primarily recognized as a major metabolite of acetylfentanyl and referred to as acetyl norfentanyl, have been significantly clarified through metabolomics studies. Furthermore, proteomics and metabolomics approaches have been employed to understand the broader mechanistic impacts of structurally related fentanyl analogs, offering insights into the types of biological perturbations these compounds can induce.

Metabolomics has been instrumental in identifying this compound as a key product of the metabolism of acetylfentanyl. In these studies, advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC/MS), are used to analyze biological samples from research models that have been exposed to the parent drug.

Research utilizing human-induced pluripotent stem cell-derived hepatocytes (h-iPS-HEP) has been pivotal in mapping the metabolic fate of acetylfentanyl. nih.govjst.go.jp These studies incubate the h-iPS-HEP with acetylfentanyl and subsequently analyze the culture medium to identify the resulting metabolites. nih.gov this compound (as nor-acetylfentanyl) is consistently identified as a primary metabolite, formed through the N-dealkylation of acetylfentanyl. jst.go.jpfrontiersin.org This metabolic transformation is largely attributed to the activity of cytochrome P450 enzymes, particularly CYP3A4. nih.gov

Similar findings have been reported in studies using hepatocytes isolated from liver-humanized mice, reinforcing the role of this model in predicting in vivo drug metabolism. nih.gov The consistent detection of this compound across these different research models underscores its significance as a stable and major metabolite of acetylfentanyl.

The table below summarizes the key metabolites of acetylfentanyl identified in research models, highlighting the pathways leading to their formation.

| Parent Compound | Research Model | Major Metabolites Identified | Metabolic Pathway |

| Acetylfentanyl | Human-induced pluripotent stem cell-derived hepatocytes (h-iPS-HEP) | This compound (nor-acetylfentanyl), 4'-hydroxy-acetylfentanyl, β-hydroxy-acetylfentanyl | N-dealkylation, Hydroxylation |

| Acetylfentanyl | Hepatocytes from liver-humanized mice (PXB-cells) | This compound (nor-fentanyl from fentanyl), 4'-hydroxy-fentanyl, β-hydroxy-fentanyl | N-dealkylation, Hydroxylation |

| Acetylfentanyl | Human hepatocytes and authentic human urine | 31 metabolites including β-hydroxy and 4′-hydroxy-3′-methoxy metabolites | Glucuronidation, Sulfation, Dihydroxylation, Monohydroxylation, Carbonylation, Dihydrodiol formation |

While direct target deconvolution for this compound using proteomics is not available, studies on related fentanyl analogs demonstrate the power of this approach. For instance, a systems biology approach was used to discover host-based markers for exposure to carfentanil, a potent fentanyl analog, in a rabbit model. nih.gov This research involved both proteomics and untargeted metabolomics to create a comprehensive profile of the biological response to the compound. nih.gov

In the proteomics arm of the study, a multi-dimensional fractionation technique was combined with isobaric tandem mass tags to quantify changes in the circulating plasma proteome over time following exposure. nih.gov The metabolomics pipeline, in parallel, identified hundreds of small molecule features. nih.gov By integrating these two datasets, researchers were able to identify a unique "fingerprint" of protein and metabolite changes that occur after exposure. nih.gov This type of study, while not identifying a single protein target, helps to elucidate the broader biological pathways and networks affected by the compound, which is a critical aspect of mechanistic elucidation.

The conceptual table below illustrates the types of data generated from such an omics-based approach for mechanistic elucidation.

| Omics Methodology | Type of Data Generated | Potential Insights for Mechanistic Elucidation |

| Proteomics | Quantitative profiles of protein expression changes in plasma/tissue. | Identification of proteins and pathways involved in the cellular response, inflammation, and other physiological processes affected by the compound. |

| Metabolomics | Comprehensive "fingerprints" of small molecule perturbations. | Discovery of endogenous metabolites whose levels change upon exposure, indicating alterations in specific metabolic pathways and providing potential biomarkers. |

Computational Chemistry and Molecular Modeling of N Ethyl N Piperidin 4 Yl Acetamide

Molecular Docking and Ligand-Protein Interactionstandfonline.comnih.govresearchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as N-Ethyl-N-(piperidin-4-yl)acetamide, within the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein. For the ligand, this includes generating a low-energy conformation. For the protein, it often involves retrieving a crystal structure from a repository like the Protein Data Bank (PDB). researchgate.net The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

For instance, in studies of N-functionalized piperidine (B6355638) derivatives, molecular docking has been successfully used to predict their binding modes within the active site of receptors like the dopamine (B1211576) receptor D2. tandfonline.comresearchgate.net These studies help in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Binding Affinity Predictions and Scoring Functionstandfonline.comarxiv.orgnih.govcolumbia.edu

A critical aspect of molecular docking is the use of scoring functions to estimate the binding affinity, which is the strength of the interaction between the ligand and the protein. arxiv.orgnih.gov Scoring functions are mathematical models that approximate the free energy of binding. A lower binding energy generally indicates a more stable complex and higher affinity.

There are several types of scoring functions, including:

Force-field-based scoring functions: These calculate the binding energy based on classical mechanics principles, considering terms for van der Waals interactions, electrostatic interactions, and bond stretching, among others.

Empirical scoring functions: These are derived from experimental data and use a set of weighted energy terms to predict binding affinity.

Knowledge-based scoring functions: These are based on statistical analysis of known protein-ligand complexes and derive potentials from the frequencies of atom-pair interactions. arxiv.org

In a study on piperidine derivatives targeting the main protease of SARS-CoV-2, docking results revealed binding energies ranging from -5.9 to -7.3 kcal/mol, indicating favorable interactions. nih.gov The estimated inhibition constant (Ki), which is related to the binding affinity, can also be calculated from the docking score.

Table 1: Representative Binding Affinity Predictions for Piperidine Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference |

| N-functionalized piperidine derivatives | Dopamine Receptor D2 | -8.5 to -9.5 | Nanomolar range | tandfonline.com |

| Piperidine derivatives | SARS-CoV-2 Main Protease (Mpro) | -5.9 to -7.3 | Micromolar to Nanomolar range | nih.gov |

| Benzylpiperidin-/piperazin- derivatives | Acetylcholinesterase (AChE) | Not specified | 2.13 nM (for compound 5k) | nih.gov |

This table presents data for structurally related compounds to illustrate the type of information obtained from binding affinity predictions.

Molecular Dynamics Simulations of Ligand-Target Complexesnih.govresearchgate.netresearchgate.netuzh.chdntb.gov.uanih.gov

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.netnih.gov MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. researchgate.netuzh.chdntb.gov.ua

An MD simulation starts with the docked complex and simulates the atomic motions by solving Newton's equations of motion. researchgate.net These simulations can reveal conformational changes in the protein upon ligand binding and can be used to calculate a more accurate binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov For example, a 120 ns MD simulation was performed on piperidine-based inhibitors of the SARS-CoV-2 main protease to confirm the stability of the docked complexes. nih.gov

Quantum Chemical Calculations and Electronic Propertiesnih.govrowansci.comquantumgrad.comfrontiersin.orgprofacgen.com

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of a molecule. nih.govrowansci.comquantumgrad.com These methods are more accurate than molecular mechanics as they explicitly consider the electrons in the system. frontiersin.orgprofacgen.com

For a molecule like this compound, quantum chemical calculations can be used to determine properties such as molecular orbital energies, charge distribution, and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and its ability to interact with biological targets. rowansci.com

HOMO/LUMO Analysis and Electrostatic Potential Mappingucsb.educhemrxiv.orgmdpi.comacs.orglibretexts.orgresearchgate.netaimspress.comnih.govresearchgate.net

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. mdpi.comresearchgate.netaimspress.comnih.gov A smaller gap suggests higher reactivity. researchgate.netnih.gov For example, analysis of quercetin (B1663063) and its glucosides showed that the molecule with the highest HOMO energy had the strongest electron-donating ability. researchgate.net

Electrostatic Potential Mapping: An electrostatic potential (ESP) map is a visualization of the charge distribution around a molecule. ucsb.edulibretexts.org It is typically mapped onto the electron density surface, with colors indicating different potential values. Red regions represent negative electrostatic potential (electron-rich areas), while blue regions indicate positive electrostatic potential (electron-poor areas). chemrxiv.orgacs.org ESP maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-protein binding. ucsb.edu They can help in optimizing the electrostatic complementarity between a ligand and its target protein. ucsb.edu

Table 2: Illustrative Quantum Chemical Properties of Bioactive Molecules

| Property | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Predicts electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Predicts electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Electrostatic Potential | Spatial distribution of charge around the molecule. | Visualizes sites for electrostatic interactions and hydrogen bonding. |

This table provides a general overview of the application of these quantum chemical properties.

Pharmacophore Modeling and Virtual Screening Applicationsnih.govyoutube.comnih.govyoutube.comresearchgate.net

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govyoutube.com These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

A pharmacophore model can be generated based on a set of known active molecules (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process is known as pharmacophore-based virtual screening. nih.govyoutube.comresearchgate.net This approach is particularly useful for scaffold hopping, where the goal is to find new chemical scaffolds with the same biological activity. nih.gov

Chemoinformatics and Database Mining for Structurally Related Compoundsoup.comosdd.netclick2drug.orgpitt.edunih.govyoutube.comdrugpatentwatch.comoup.comnih.govacs.org

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. oup.comnih.gov Publicly available chemical databases such as PubChem, ChEMBL, and ZINC contain vast amounts of information on small molecules, including their structures, properties, and biological activities. osdd.netclick2drug.orgpitt.edudrugpatentwatch.comnih.gov

Database mining techniques can be employed to search these resources for compounds that are structurally similar to a query molecule like this compound. youtube.comacs.org Similarity searching is often based on 2D fingerprints, which are binary strings that encode the presence or absence of certain structural features. By comparing the fingerprint of the query molecule to those of the database compounds, a list of structurally related molecules can be generated. oup.com This can be a valuable starting point for identifying compounds with potentially similar biological activities and for building structure-activity relationships.

Advanced Analytical Methodologies for N Ethyl N Piperidin 4 Yl Acetamide Quantification and Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of N-Ethyl-N-(piperidin-4-yl)acetamide from reaction mixtures, impurities, and potential isomers, as well as for the critical assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis and purification of this compound and its analogs. nih.govoas.orgwikipedia.org This technique is routinely used to determine the purity of synthesized batches. nih.gov For instance, the purity of related piperidine (B6355638) derivatives has been successfully assessed using HPLC, with one method achieving a purity of 98% at a retention time of 8.060 minutes. nih.gov

Reverse-phase HPLC methods are common, often utilizing a C18 column. sielc.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The scalability of HPLC methods allows for applications ranging from analytical-scale purity checks to preparative-scale isolation of the compound. sielc.com In the analysis of related fentanyl analogs, ultra-high-performance liquid chromatography (UHPLC) has been employed to achieve rapid and efficient separations, with run times as short as 8 minutes. nih.gov

Table 1: Example HPLC Method Parameters for Related Compounds

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Detection | UV, MS |

| Application | Purity assessment, preparative separation |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometry (MS) detector (GC-MS), is another powerful technique for the analysis of this compound. nih.govwikipedia.org GC is well-suited for the analysis of volatile and thermally stable compounds. For related compounds, GC-MS has been instrumental in identifying precursors and analogs in seized materials. researchgate.net The electron ionization mass spectra obtained from GC-MS provide valuable fragmentation patterns that aid in the tentative identification of unknown compounds. researchgate.net

For quantitative analysis, a validated GC-MS/MS method can be developed. This involves derivatization, such as with pentafluoropropionic anhydride (B1165640), to improve the chromatographic properties and sensitivity of the analyte. mdpi.com

Chiral Chromatography for Stereoisomer Analysis

When dealing with stereoisomers of this compound or its derivatives, chiral chromatography is the definitive method for their separation and analysis. The synthesis of related chiral compounds has been achieved using optically active intermediates, with the absolute configurations determined by techniques such as X-ray analysis. nih.gov The separation of enantiomers is crucial as different stereoisomers can exhibit distinct pharmacological activities. nih.gov For example, in a study of diastereomeric piperidyl-N-phenylpropanamides, the individual stereoisomers were prepared and their biological activities evaluated, revealing significant differences between them. nih.gov

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are vital for confirming the chemical structure of this compound and for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound. Both ¹H-NMR and ¹³C-NMR provide a wealth of information about the molecular framework.

¹H-NMR spectra reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. For analogous acetamides, the chemical shifts (δ) of protons on the piperidine ring, the ethyl group, and the acetyl group can be precisely assigned. For instance, in N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, the ethyl group protons appear as a quartet at δ 2.67 ppm and a triplet at δ 1.22 ppm. researchgate.net

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For related acetamides, the carbonyl carbon of the acetamide (B32628) group typically appears downfield. rsc.orgznaturforsch.com The carbon signals of the piperidine ring and the ethyl group can also be assigned based on their expected chemical shifts. rsc.orgrsc.org

Table 2: Representative Predicted ¹H-NMR and ¹³C-NMR Data for Acetamide Structures

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H-NMR | |

| Acetyl (CH₃) | ~2.1 |

| Ethyl (CH₂) | ~3.3 (quartet) |

| Ethyl (CH₃) | ~1.1 (triplet) |

| Piperidine (CH) | Varies |

| Piperidine (CH₂) | Varies |

| ¹³C-NMR | |

| Carbonyl (C=O) | ~170 |

| Acetyl (CH₃) | ~22 |

| Ethyl (CH₂) | ~40 |

| Ethyl (CH₃) | ~14 |

| Piperidine Carbons | Varies |

| Note: These are general predicted values and can vary based on the specific molecule and solvent. |

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. When combined with a separation technique like HPLC or GC, it provides a powerful analytical platform (LC-MS or GC-MS). nih.govoas.orgwikipedia.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation and for the quantification of the compound in complex matrices. In MS/MS, a specific precursor ion (often the molecular ion, [M+H]⁺) is selected and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint of the molecule. For related fentanyl analogs, the fragmentation behavior has been studied to understand the influence of chemical modifications on the resulting mass spectra. wvu.edu Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been successfully used for the quantification of fentanyl and its analogs in various biological samples. nih.govoup.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods provide foundational information on the chemical structure and electronic properties of a molecule. While specific experimental spectra for this compound are not widely published, its characteristic spectral features can be predicted based on its functional groups: a tertiary amide and a piperidine ring.

Infrared (IR) Spectroscopy is instrumental for identifying functional groups. The IR spectrum of this compound is expected to exhibit distinct absorption bands. The most prominent of these would be the carbonyl (C=O) stretch of the tertiary amide group. Another key feature would be the N-H stretch from the piperidine ring's secondary amine. The aliphatic C-H bonds in the ethyl and piperidine moieties would also produce characteristic signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy offers insights into the electronic transitions within the molecule. The principal chromophore in this compound is the amide functional group. This group typically undergoes a π → π* transition at shorter wavelengths (around 200-220 nm) and a weaker, less intense n → π* transition at longer wavelengths (around 220-240 nm). ucalgary.caresearchgate.net The piperidine ring itself does not have strong absorptions in the standard UV-Vis range. nist.gov

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Transition | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) | Expected Intensity |

| Infrared (IR) | Amide C=O Stretch | ~1650 cm⁻¹ | Strong |

| Infrared (IR) | Piperidine N-H Stretch | ~3300-3500 cm⁻¹ | Medium, Broad |

| Infrared (IR) | Aliphatic C-H Stretch | ~2850-3000 cm⁻¹ | Strong |

| Infrared (IR) | C-N Stretch | ~1100-1300 cm⁻¹ | Medium-Weak |

| UV-Visible (UV-Vis) | Amide π → π* Transition | ~200-220 nm | Strong |

| UV-Visible (UV-Vis) | Amide n → π* Transition | ~220-240 nm | Weak |

Note: The values in this table are predictive and based on characteristic absorptions of the constituent functional groups. ucalgary.canist.govnist.gov Experimental verification is required for definitive characterization.

Hyphenated Systems in Bioanalytical Research (e.g., LC-MS, GC-MS)

For the quantification of this compound in complex biological samples, hyphenated techniques that couple the separation power of chromatography with the sensitivity and specificity of mass spectrometry are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the foremost technique for analyzing non-volatile compounds like this compound in bio-matrices. tdl.orgnih.gov Reversed-phase liquid chromatography, typically using a C8 or C18 column, is effective for separating the compound from endogenous matrix components. researchgate.net The mobile phase often consists of a mixture of water with an acidic modifier (like formic acid) and an organic solvent such as acetonitrile or methanol. researchgate.netnih.gov Detection by tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode provides high selectivity and sensitivity by monitoring the transition of the protonated parent ion to a specific product ion. researchgate.netsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, though it may require a derivatization step to increase the volatility and thermal stability of the analyte. The secondary amine of the piperidine ring can be acetylated or silylated to improve its chromatographic behavior. Analysis is typically performed on a low-polarity capillary column. oup.comchromforum.org Electron ionization (EI) would generate a reproducible fragmentation pattern, allowing for structural confirmation and quantification. google.comresearchgate.net

Table 2: Typical Chromatographic-Mass Spectrometric Conditions for Analysis

| Parameter | LC-MS/MS (Predicted) | GC-MS (Predicted) |

| Chromatography Column | Reversed-Phase C18, < 5 µm | Low-polarity (e.g., 5% Phenyl Polysiloxane) |

| Mobile Phase/Carrier Gas | A: Water + 0.1% Formic Acid, B: Acetonitrile | Helium |

| Elution/Temperature Program | Gradient elution | Temperature ramp (e.g., 100°C to 280°C) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Q-TOF | Quadrupole or Ion Trap |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Full Scan / Selected Ion Monitoring (SIM) |

Note: These parameters are based on established methods for structurally similar compounds, such as fentanyl analogs and other piperidine derivatives. tdl.orgnih.govgoogle.comnih.gov Method development and optimization are required for this compound.

Bioanalytical Method Development for Research Samples (e.g., cell lysates, tissue homogenates from animal models)

Developing a reliable bioanalytical method for quantifying this compound in research samples like cell lysates or tissue homogenates is a multi-step process that requires careful optimization and validation. ufs.ac.zamdpi.com

Sample Preparation: The initial and most critical step is the extraction of the analyte from the complex biological matrix. The goal is to remove interfering substances like proteins and phospholipids (B1166683) while maximizing analyte recovery.

Protein Precipitation (PPT): This is a rapid and straightforward technique where a cold organic solvent, such as acetonitrile, is added to the sample (e.g., plasma or tissue homogenate) to precipitate proteins, which are then removed by centrifugation. mdpi.com

Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many interferences behind in the aqueous phase.

Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by using a sorbent bed that selectively retains the analyte, allowing interferences to be washed away before the analyte is eluted with a small volume of solvent. This often results in higher sensitivity and reduced matrix effects. bioanalysis-zone.com

Method Validation: Once the extraction and LC-MS/MS conditions are optimized, the method must be rigorously validated to ensure its reliability for research purposes. The validation process assesses several key parameters according to established guidelines.

Table 3: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria for Research |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other matrix components. | No significant interfering peaks at the retention time of the analyte or internal standard. |

| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | Correlation coefficient (r²) > 0.99. |

| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Within ±20% for LLOQ and ±15% for other concentrations. |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov | Signal-to-noise ratio ≥ 10; accuracy and precision within 20%. |

| Recovery | The efficiency of the extraction process, comparing analyte response from an extracted sample to a non-extracted standard. | Consistent, precise, and reproducible. |

| Matrix Effect | The suppression or enhancement of ionization by co-eluting matrix components. | Assessed by comparing the response of analyte in post-extraction spiked matrix versus a neat solution. |

| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage). sigmaaldrich.com | Analyte concentration remains within ±15% of the initial value. |

The development of such a validated method is crucial for obtaining high-quality data in preclinical research, enabling accurate characterization of the compound's behavior in biological systems. mdpi.com

Future Research Directions and Unexplored Avenues for N Ethyl N Piperidin 4 Yl Acetamide

Development of Novel and Efficient Synthetic Strategies

The synthesis of N-substituted piperidine (B6355638) derivatives is a well-established field in organic chemistry, yet opportunities for innovation persist. Future research could focus on developing more efficient, cost-effective, and environmentally benign synthetic routes to N-Ethyl-N-(piperidin-4-yl)acetamide and its analogs.

One avenue of exploration is the use of novel catalytic systems. For instance, recent advancements have demonstrated the utility of gold(I) complexes for the oxidative amination of non-activated alkenes to form substituted piperidines. columbia.edu Similarly, the development of heterogeneous catalysts, such as ruthenium or nickel silicide, for the diastereoselective hydrogenation of pyridine (B92270) precursors offers a pathway to cis-substituted piperidines. columbia.edu Adapting these modern catalytic methods could provide more direct and stereocontrolled access to the piperidine core.

Another approach involves the refinement of classical methods. The Schotten-Baumann reaction, a common method for amide synthesis, can be optimized for efficiency and substrate scope. cbirt.net Additionally, exploring one-pot or tandem reactions that combine the N-alkylation and acylation steps could significantly streamline the synthesis process. For example, a reductive amination of N-ethyl-4-piperidone with a suitable amine followed by acylation could be a viable route. The development of modular approaches, combining biocatalytic C-H oxidation with radical cross-coupling, represents a cutting-edge strategy to simplify the synthesis of complex piperidines, reducing the number of steps and the reliance on expensive catalysts. news-medical.net

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound and Analogs

| Synthetic Approach | Description | Potential Advantages | Reference |

|---|---|---|---|

| Catalytic Hydrogenation of Pyridine Precursors | Reduction of a corresponding N-ethyl-pyridylacetamide precursor using catalysts like ruthenium or nickel silicide. | Can provide stereocontrol (e.g., cis-isomers) and may use heterogeneous catalysts that are easily separated. | columbia.edu |

| Reductive Amination | Reaction of 4-piperidone (B1582916) with ethylamine (B1201723) followed by reduction, and subsequent acylation. | A common and versatile method for synthesizing N-substituted piperidines. | thieme-connect.com |

| Gold-Catalyzed Oxidative Amination | Cyclization of a non-activated alkene containing an amine functionality using a gold(I) catalyst. | A modern method for the difunctionalization of a double bond and simultaneous heterocycle formation. | columbia.edu |

| Modular Biocatalytic and Radical Cross-Coupling | Enzymatic C-H oxidation of the piperidine ring followed by nickel-electrocatalyzed radical cross-coupling. | Highly efficient, reduces steps, and avoids costly precious metals. | news-medical.net |

Advanced SAR Studies for Fine-Tuning Molecular Interactions

A systematic exploration of the structure-activity relationships (SAR) of this compound is crucial for identifying derivatives with enhanced potency and selectivity for specific biological targets. The piperidine scaffold is a common feature in a wide array of pharmacologically active compounds, and insights from related series can guide future SAR studies. youtube.comencyclopedia.pub

Key areas for SAR exploration include:

Modification of the N-Ethyl Group: The ethyl group on the piperidine nitrogen can be replaced with a variety of alkyl, aryl, or aralkyl substituents. Studies on related piperidine-based compounds have shown that the nature and size of this substituent can significantly impact biological activity. nih.govarizona.edu For instance, replacing the ethyl group with longer alkyl chains, branched alkyl groups, or cyclic moieties could probe the steric and electronic requirements of the binding pocket.

Substitution on the Piperidine Ring: Introduction of substituents at the 2, 3, 5, or 6 positions of the piperidine ring can introduce chirality and conformational constraints, which may enhance binding affinity and selectivity. tudelft.nl Bridged piperidines could also be explored to reduce lipophilicity and introduce conformational rigidity. rsc.org

Variation of the Acetamide (B32628) Group: The acetamide moiety offers several points for modification. The acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) to explore the impact of size and electronics. Furthermore, the nitrogen of the acetamide could be substituted with different aryl or heteroaryl rings. For example, in a series of 4-azaindole-2-piperidine derivatives, a preference for electron-rich aromatics on a similar amide linkage was observed. nih.gov

Table 2 outlines potential modifications for SAR studies.

Table 2: Proposed Modifications for SAR Studies of this compound

| Structural Moiety | Proposed Modifications | Rationale | Reference |

|---|---|---|---|

| N-Ethyl Group | - Longer alkyl chains (propyl, butyl)

| To explore the size and electronic requirements of the N-substituent binding pocket. | nih.govarizona.edu |

| Piperidine Ring | - Alkyl substitution at C2, C3, C5, C6

| To introduce conformational constraints, improve metabolic stability, and enhance binding affinity. | tudelft.nlrsc.org |

| Acetamide Moiety | - Variation of the acyl group (propionyl, butyryl, benzoyl)

| To investigate the influence of the amide group on target interaction and explore new binding interactions. | nih.govclinmedkaz.org |

Elucidation of Additional Biological Targets and Off-Target Interactions (in vitro)

Given the prevalence of the piperidine scaffold in a wide range of biologically active compounds, this compound and its derivatives could interact with multiple biological targets. nih.govscispace.comclinmedkaz.org A comprehensive in vitro screening campaign against a panel of receptors, enzymes, and ion channels would be essential to identify primary targets and potential off-target effects.

Based on the activities of structurally related compounds, potential target classes for investigation include:

G-Protein Coupled Receptors (GPCRs): Many piperidine-containing molecules are modulators of GPCRs, including opioid, dopamine (B1211576), and serotonin (B10506) receptors. arizona.edu

Ion Channels: The piperidine moiety is found in blockers of various ion channels, such as calcium channels. nih.gov

Enzymes: Piperidine derivatives have been shown to inhibit enzymes like soluble epoxide hydrolase. cbirt.netnih.gov

Sigma Receptors: The piperidine scaffold is a common feature in ligands for sigma-1 and sigma-2 receptors, which are implicated in a variety of neurological disorders. nih.govnih.gov

A broad-based in vitro profiling approach would be invaluable. This could involve initial screening in radioligand binding assays against a diverse panel of targets, followed by functional assays for any identified hits. Such studies would not only elucidate the primary mechanism of action but also provide crucial information about potential side effects and opportunities for drug repurposing.

Integration with Systems Biology Approaches to Understand Network Effects

To gain a holistic understanding of the biological effects of this compound, future research should integrate experimental data with computational and systems biology approaches. scispace.com These methods can help predict potential biological targets, understand the compound's impact on cellular networks, and guide further experimental work. researchgate.net

Key systems biology strategies include:

In Silico Target Prediction: Web-based tools like SwissTargetPrediction can predict potential protein targets based on the chemical structure of a small molecule. researchgate.net This can provide initial hypotheses for experimental validation.

Network Pharmacology: By mapping the identified targets onto biological pathways and interaction networks, it is possible to visualize the potential system-wide effects of the compound. This can help to understand the downstream consequences of target engagement and identify potential synergistic or antagonistic interactions.

Integration of Omics Data: If cellular or in vivo studies are conducted, integrating transcriptomic, proteomic, and metabolomic data can provide a comprehensive picture of the cellular response to the compound. Computational pipelines like INTEGRATE can be used to combine these multi-omics datasets with metabolic models to characterize metabolic regulation. cbirt.net

Table 3 summarizes potential systems biology approaches.

Table 3: Systems Biology Approaches for Characterizing this compound

| Approach | Description | Expected Outcome | Reference |

|---|---|---|---|

| In Silico Target Prediction (e.g., SwissTargetPrediction) | Utilizes the chemical structure to predict likely protein targets based on ligand-target databases. | A ranked list of potential biological targets for experimental validation. | researchgate.net |

| Network Pharmacology Analysis | Maps predicted or validated targets onto protein-protein interaction and pathway databases. | Identification of key pathways and biological processes modulated by the compound. | |

| Multi-Omics Data Integration | Combines data from transcriptomics, proteomics, and metabolomics experiments following compound treatment. | A comprehensive understanding of the cellular response and network-level effects. | |

| Constraint-Based Metabolic Modeling | Integrates omics data into genome-scale metabolic models to predict changes in metabolic fluxes. | Insights into the compound's impact on cellular metabolism. | cbirt.net |

Potential for Derivatization as Chemical Biology Probes

This compound can serve as a scaffold for the development of chemical biology probes to study biological systems. By incorporating reporter groups such as fluorescent dyes, biotin, or photo-affinity labels, derivatives of this compound could be used to visualize target localization, identify binding partners, and elucidate mechanisms of action.

The synthesis of such probes would involve modifying the parent compound at a position that does not interfere with its biological activity. This could be achieved by introducing a linker arm onto the piperidine ring or the N-ethyl group, to which the reporter tag can be attached. For example, fluorescence-labeled analogs of related compounds have been synthesized to study their cellular distribution.

The development of these chemical probes would enable a range of applications, including:

Target Identification and Validation: Using photo-affinity labeling to covalently link the probe to its binding partners, which can then be identified by mass spectrometry.

Cellular Imaging: Visualizing the subcellular localization of the target protein by fluorescence microscopy.

Pull-down Assays: Immobilizing a biotinylated probe on a solid support to capture and identify interacting proteins from cell lysates.

Exploration in Emerging Chemical Research Paradigms

The this compound scaffold is also amenable to exploration within emerging paradigms of chemical research, such as fragment-based drug discovery (FBDD) and proteolysis-targeting chimeras (PROTACs).

Fragment-Based Drug Discovery (FBDD): The piperidine ring is a common and valuable fragment in FBDD due to its three-dimensional nature and its presence in many approved drugs. nih.govresearchgate.net The core structure of this compound could be deconstructed into its constituent fragments (e.g., N-ethyl-piperidine, acetamide) and screened for weak binding to a target of interest. Hits from this screening could then be grown or linked to generate more potent lead compounds. The development of libraries of 3D piperidine-based fragments is an active area of research. nih.govresearchgate.net

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The piperidine moiety is increasingly being used as a linker component in PROTAC design to improve properties such as rigidity and solubility. clinmedkaz.org If this compound or a derivative is found to bind to a protein of interest, the scaffold could be elaborated by attaching a linker and an E3 ligase-binding ligand to create a novel PROTAC. The physicochemical properties of the piperazine-containing linkers, which are structurally related to piperidines, have been studied to modulate the protonation state and, consequently, the solubility and cell permeability of PROTACs. news-medical.net

The exploration of this scaffold in these advanced drug discovery platforms could lead to the development of novel therapeutics with unique mechanisms of action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-Ethyl-N-(piperidin-4-yl)acetamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives can be synthesized by reacting ethyl piperidin-4-carboxylate with ethylamine under alkaline conditions (pH 9–10) to form intermediates, followed by purification via column chromatography using solvents like petroleum ether:ethyl acetate (5:1) . Reaction optimization includes adjusting stoichiometry, temperature (e.g., reflux in ethanol), and monitoring progress via TLC. Yield improvements often require iterative pH adjustments and solvent selection.

Q. How is this compound characterized using spectroscopic techniques?

- Methodology : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign signals for ethyl (δ ~1.2 ppm, triplet) and piperidinyl protons (δ ~2.5–3.5 ppm, multiplet) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies the molecular ion peak (e.g., m/z 199.2 for C₉H₁₈N₂O) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirm acetamide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. What physicochemical properties are critical for experimental design, and how are they determined?

- Key Properties :

| Property | Method | Reference |

|---|---|---|

| LogP (lipophilicity) | HPLC retention time vs. standards | |

| pKa | Potentiometric titration | |

| Solubility | Shake-flask method in buffers |

- These properties guide solvent selection, bioavailability studies, and formulation in pharmacological assays.

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is preferred. Use SHELX software for structure solution (SHELXD) and refinement (SHELXL). Key steps:

Grow crystals via slow evaporation (e.g., chloroform:acetone 1:5) .

Collect data with Mo-Kα radiation (λ = 0.71073 Å) and refine anisotropic displacement parameters .

Validate using R-factor (<0.05) and electron density maps .

Q. What strategies address contradictions between in vitro and in vivo pharmacological data for piperidinyl acetamides?

- Methodology :

- Dose-Response Calibration : Ensure in vitro concentrations match in vivo plasma levels .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies .

- Receptor Binding Assays : Compare affinity (Ki) in isolated receptors vs. whole-tissue models to assess off-target effects .

Q. How are analytical methods validated for quantifying this compound in biological matrices?

- Methodology :

- Selectivity : Test for interference from plasma proteins using spiked samples .

- Linearity : Calibration curves (1–100 ng/mL) with R² >0.99 .

- Precision/Accuracy : Intra-day and inter-day CV <15% via GC-MS or LC-MS .

Data Contradiction Analysis

Q. How to interpret conflicting results in SAR studies of piperidinyl acetamide derivatives?

- Approach :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with experimental IC₅₀ values .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects to rationalize potency differences .

- Experimental Controls : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.